molecular formula C26H25NO4 B2388810 Fmoc-2,6-Dimethyl-L-Phenylalanine CAS No. 911813-85-9

Fmoc-2,6-Dimethyl-L-Phenylalanine

Cat. No. B2388810
CAS RN: 911813-85-9
M. Wt: 415.489
InChI Key: SONZSWVVQNNLAB-DEOSSOPVSA-N
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Description

“Fmoc-2,6-Dimethyl-L-Phenylalanine” is a compound with the molecular formula C26H25NO4 . It is a derivative of phenylalanine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group . This compound has a molecular weight of 415.5 g/mol .


Synthesis Analysis

The synthesis of a small library of NH-Boc- or NH-Fmoc-protected L-phenylalanines carrying methyl groups at positions 2 and 6 and diverse functionalities at position 4 has been achieved . The approach took advantage of a Pd-catalyzed directed C–H dimethylation of picolinamide derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 415.5 g/mol . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Self-Assembly

  • Synthesis of Phenylalanine Derivatives : The synthesis of phenylalanines with methyl groups at positions 2 and 6, including NH-Fmoc-protected derivatives, has been achieved. This method allows alteration of the electronic and steric properties of amino acid derivatives (Illuminati et al., 2022).
  • Hydrogelation and Self-Assembly : Fmoc-phenylalanine derivatives exhibit efficient self-assembly and promote hydrogelation in aqueous solvents. Modifications, like halogenation, can enhance these properties, influencing the self-assembly rate and the rheological properties of the resultant hydrogel (Ryan, Anderson, & Nilsson, 2010).

Biomedical Applications

  • Alzheimer’s Disease Research : A manual Fmoc solid phase peptide synthesis procedure has been developed for the reproducible synthesis of biologically active Aβ peptides, important in Alzheimer’s research (Choi et al., 2012).
  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have been used for antibacterial and anti-inflammatory purposes. Nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH have shown substantial effects on bacterial morphology and integration within resin-based composites for biomedical applications (Schnaider et al., 2019).

Advanced Material Development

  • Peptide and Amino Acid Nanotechnology : The development of peptide- and amino-acid-based nanotechnologies includes the design of materials with novel self-assembly and hydrogelation capabilities. Modifications such as cation-modification of Fmoc-phenylalanine derivatives have led to the spontaneous formation of hydrogel networks and novel sheet-based nanotube structures (Rajbhandary, Raymond, & Nilsson, 2017).
  • Synthetic Peptide Design : Research into the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, crucial for synthetic peptide design. This method has been applied to the synthesis of complex peptides (Crich & Banerjee, 2007).

Mechanism of Action

Target of Action

Fmoc-2,6-Dimethyl-L-Phenylalanine is a modified amino acid that primarily targets the formation of peptide bonds in the process of protein synthesis . The compound’s primary role is to enhance the stability and bioactivity of peptides.

Mode of Action

The mode of action of this compound involves its interaction with other amino acids during peptide synthesis. The compound’s 2,6-dimethyl substituents on the phenylalanine side chain are believed to play a role in enhancing the stability and bioactivity of peptides. This interaction results in peptides with improved stability and bioactivity, making them useful for various applications, including drug discovery and development.

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis. The compound’s unique structure allows it to interact with other amino acids in a way that enhances the stability and bioactivity of the resulting peptides. The downstream effects of this interaction include the production of more stable and bioactive peptides, which can have various applications in biomedical research and pharmaceutical development .

Pharmacokinetics

It is believed that the compound’s unique structure and the presence of the 2,6-dimethyl substituents on the phenylalanine side chain may enhance its stability and bioactivity, potentially impacting its bioavailability.

Result of Action

The result of the action of this compound is the production of peptides with enhanced stability and bioactivity. These peptides can be used in various applications, including drug discovery and development, due to their improved properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and solvent used during the peptide synthesis process can affect the compound’s ability to interact with other amino acids and form stable, bioactive peptides . Additionally, the compound’s stability and bioactivity can be influenced by factors such as temperature and the presence of other compounds .

Safety and Hazards

While specific safety and hazard information for “Fmoc-2,6-Dimethyl-L-Phenylalanine” is not available, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine has been studied, and it was found that the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This could open up new possibilities for the design of biofunctional materials .

properties

IUPAC Name

(2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONZSWVVQNNLAB-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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